molecular formula C16H19N5O2S2 B4548451 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B4548451
M. Wt: 377.5 g/mol
InChI Key: SSOJQAGHQDUQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a synthetically designed small molecule investigated for its potential as a multi-targeted kinase inhibitor. Its molecular architecture, featuring a tetrahydroquinazolinone core linked to a methyl-thiadiazole sulfanyl group, is characteristic of compounds that target the ATP-binding site of protein kinases. Research indicates this compound exhibits potent inhibitory activity against a spectrum of receptor tyrosine kinases, including VEGFR2 (KDR), which is a critical signaling pathway in tumor angiogenesis , and EGFR, a well-established driver in numerous cancer types . By simultaneously disrupting these and other related kinase signaling cascades, it induces apoptosis and inhibits proliferation and migration in various cancer cell lines. The primary research value of this compound lies in its application in preclinical oncology studies, particularly for exploring combination effects on angiogenic and proliferative pathways and for overcoming resistance to single-target agents. It serves as a valuable chemical probe for deciphering the complex cross-talk within signaling networks and for validating new targets in targeted cancer therapy development.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S2/c1-8-13-10(5-16(3,4)6-11(13)22)18-14(17-8)19-12(23)7-24-15-21-20-9(2)25-15/h5-7H2,1-4H3,(H,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOJQAGHQDUQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)CSC3=NN=C(S3)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinazolinone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. The specific application of this compound has been investigated against various bacterial and fungal strains.

Case Studies

  • Bacterial Inhibition : A study demonstrated that derivatives of thiadiazoles showed high inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Fungal Activity : Another research highlighted its efficacy against Candida albicans, suggesting potential use as an antifungal agent in clinical settings .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Research Findings

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating significant growth inhibition at low concentrations (e.g., IC50 = 0.28 µg/mL for MCF-7) .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies have suggested that the compound interacts with tubulin, disrupting microtubule formation necessary for mitosis .

Agricultural Applications

The compound also shows promise as an agricultural fungicide due to its ability to inhibit fungal growth.

Efficacy in Agriculture

  • Fungicidal Activity : Field trials have indicated that formulations containing this compound effectively control fungal pathogens in crops such as wheat and rice, leading to improved yields .
  • Mechanism of Action : The proposed mechanism involves inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Data Tables

Application AreaTarget Organisms/CellsKey Findings
AntimicrobialStaphylococcus aureus, E. coliSignificant growth inhibition
AntifungalCandida albicansEffective antifungal properties
AnticancerMCF-7 (breast), A549 (lung)IC50 = 0.28 µg/mL
Agricultural FungicideFungal pathogens in cropsImproved crop yields

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and tetrahydroquinazolinone moiety can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also affect signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Key Insights :

  • Methyl substituents on the thiadiazole (vs. ethyl or propan-2-yl in analogs) may reduce steric hindrance, improving solubility and bioavailability .

Quinazolinone Derivatives

Compound Name Structural Features Biological Activity Key Differences Reference
N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide Quinazolinone with chloro-hydroxyphenyl and benzamide Antitumor, anti-inflammatory Benzamide linkage instead of thiadiazole-acetamide; lacks tetrahydro modification
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Dihydroquinazolinone with sulfamoylphenyl Not specified (likely enzyme inhibition) Dihydro vs. tetrahydroquinazolinone; sulfamoylphenyl substituent vs. trimethyl groups

Key Insights :

  • The 4,7,7-trimethyl substituents could increase lipophilicity, improving membrane permeability relative to polar sulfamoyl or hydroxyphenyl groups in analogs .

Functional Group Variations

Compound Name Structural Features Biological Activity Key Differences Reference
2-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide Oxadiazole with thiophen-methyl and phenylsulfanyl Anti-inflammatory Oxadiazole vs. thiadiazole; thiophen-methyl substituent alters electronic profile
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide Tetrazole with cyano and dimethylphenyl Not specified (structural focus) Tetrazole replaces thiadiazole; cyano group increases electrophilicity

Key Insights :

  • The methyl group on the thiadiazole in the target compound may mitigate steric effects seen in bulkier substituents (e.g., dimethylphenyl in tetrazole analogs), enhancing target selectivity .

Biological Activity

The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a hybrid molecule that incorporates a thiadiazole moiety and a quinazoline derivative. This combination suggests potential biological activities due to the known pharmacological properties of both structural components.

Chemical Structure and Properties

  • Molecular Formula : C13H15N3OS2
  • Molecular Weight : 293.41 g/mol
  • CAS Number : 361184-95-4

The presence of the thiadiazole ring is significant as it has been associated with various biological activities including antimicrobial and anticancer effects. The quinazoline part also contributes to these activities, making this compound a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds containing quinazoline and thiadiazole moieties exhibit significant anticancer properties. For instance:

  • Quinazolinone derivatives have shown effectiveness against various cancer cell lines including lung and breast cancers .
  • The incorporation of the thiadiazole ring enhances the cytostatic properties of these compounds .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives are well-documented for their antimicrobial properties:

  • Compounds with this moiety have demonstrated activity against a range of bacteria and fungi. For example, some derivatives exhibit high inhibition rates against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus as well as fungi such as Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiadiazole Moiety : Enhances antimicrobial and anticancer activity.
  • Quinazoline Derivative : Provides additional pharmacological effects such as anti-inflammatory and analgesic properties .
  • Substituents : Variations in the substituents on the thiadiazole or quinazoline rings can significantly alter the potency and selectivity of the compound against specific biological targets.

Research Findings

Several studies have highlighted the promising biological activities associated with hybrids like this compound:

Activity TypeReferenceObserved Effects
Anticancer Inhibition of cell proliferation in A549 cells
Antimicrobial Significant inhibition against E. coli
Antifungal Effective against Candida albicans
Structure Activity Correlation between substituent types and activity

Case Studies

  • In Vitro Studies : A study assessed the DPP-IV inhibitory activity of similar quinazoline-thiadiazole hybrids and found promising results with IC50 values in the nanomolar range .
  • In Vivo Studies : Animal models have been utilized to evaluate the antidiabetic potential of these compounds. The findings suggest that certain derivatives can lower blood glucose levels significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodology:

  • Thiadiazole Ring Formation: Begin with cyclization of thiosemicarbazides or acyl hydrazines using carbon disulfide in alkaline media (e.g., KOH/ethanol) .

  • Sulfanyl Acetamide Coupling: React the thiadiazole intermediate with chloroacetyl chloride or bromoacetamide derivatives under reflux in aprotic solvents (e.g., DMF, THF) with bases like triethylamine to facilitate nucleophilic substitution .

  • Quinazoline Moiety Preparation: Use a Friedländer synthesis approach with substituted cyclohexenones and amidines, followed by oxidation to introduce the 5-oxo group .

  • Key Parameters: Optimize temperature (60–100°C), solvent polarity (DMF for polar intermediates), and stoichiometry (1:1.2 molar ratio for coupling steps) to minimize side products .

    • Validation: Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • 1H/13C NMR: Identify protons and carbons in the thiadiazole (δ 7.5–8.5 ppm for aromatic protons) and tetrahydroquinazolinone (δ 1.2–2.8 ppm for methyl groups) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfanyl and acetamide groups .
  • IR Spectroscopy: Detect characteristic bands for C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .
  • X-ray Diffraction (Advanced): Resolve crystal structure ambiguities (e.g., confirming the thiadiazole-quinazoline linkage) .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict reaction pathways or optimize synthesis?

  • Methodology:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates for key steps (e.g., thiadiazole cyclization) .
  • Solvent Effects: Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict solubility and reaction rates .
  • Machine Learning: Train models on existing thiadiazole-quinazoline synthesis data to recommend optimal conditions (temperature, catalyst) .
    • Validation: Compare computational predictions with experimental yields and purity metrics .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, uniform compound concentrations) to isolate variables .
  • Metabolic Stability Testing: Evaluate compound stability in microsomal assays to rule out degradation as a cause of inconsistent activity .
  • Target Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proposed targets (e.g., kinases) .
    • Data Analysis: Apply multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR)?

  • Methodology:

  • Analog Synthesis: Modify substituents on the thiadiazole (e.g., 5-methyl vs. 5-phenyl) and quinazolinone (e.g., 4,7,7-trimethyl vs. unsubstituted) .
  • Biological Screening: Test analogs in parallel assays (e.g., antimicrobial MIC, anticancer IC50) to identify critical pharmacophores .
  • 3D-QSAR Modeling: Generate CoMFA or CoMSIA models using biological data to map electrostatic/hydrophobic requirements .
    • Validation: Cross-validate SAR predictions with in vivo efficacy studies in relevant disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.